molecular formula C17H15ClFNO4S B2567576 (2-Chloro-6-fluorophenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797844-04-2

(2-Chloro-6-fluorophenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2567576
CAS No.: 1797844-04-2
M. Wt: 383.82
InChI Key: SZMCWRJOOYXEPN-UHFFFAOYSA-N
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Description

The compound (2-Chloro-6-fluorophenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone, also known as CF3, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This molecule is a potent inhibitor of a specific enzyme, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Discovery of Cholesterol Absorption Inhibitors

Compounds structurally related to the one have been explored for their potential in inhibiting cholesterol absorption. A notable example is the discovery of SCH 58235, a potent orally active inhibitor designed to enhance activity while blocking detrimental metabolic oxidation, showing significant efficacy in lowering liver cholesteryl esters in animal models (S. Rosenblum et al., 1998).

Synthesis of Sulfonamide Rings Derivatives

The design and synthesis of 2-azetidinones scaffolds, incorporating sulfonamide rings, have attracted attention due to their biological and pharmacological potencies. Research into these scaffolds has led to the development of compounds with potential medicinal and pharmaceutical applications (Y. Jagannadham et al., 2019).

Development of Proton Exchange Membranes

In the field of materials science, derivatives of sulfonated poly(arylene ether sulfone) have been investigated for their applications as proton exchange membranes in fuel cells. These studies focus on enhancing proton conductivity while maintaining thermal stability and mechanical strength, crucial for the efficient operation of fuel cells (D. Kim et al., 2008).

Antiestrogenic Activity Studies

Research into derivatives with similar structures has also covered their antiestrogenic activities. For instance, studies on the synthesis and activity of certain compounds have demonstrated potent antiestrogenic effects in rats and mice, offering insights into potential therapeutic applications (C. Jones et al., 1979).

Sulfonamide Drugs and Tubulin Interactions

The interaction of sulfonamide drugs with tubulin, particularly in inhibiting tubulin polymerization, has been a subject of study. These interactions are vital for understanding the mechanisms of antimitotic properties, which are crucial for the development of cancer therapies (Mithu Banerjee et al., 2005).

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO4S/c1-24-11-5-7-12(8-6-11)25(22,23)13-9-20(10-13)17(21)16-14(18)3-2-4-15(16)19/h2-8,13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMCWRJOOYXEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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